molecular formula C15H13FO3 B8490861 (2,4-Dimethoxyphenyl)(4-fluorophenyl)methanone CAS No. 7359-15-1

(2,4-Dimethoxyphenyl)(4-fluorophenyl)methanone

Cat. No.: B8490861
CAS No.: 7359-15-1
M. Wt: 260.26 g/mol
InChI Key: WWSALMUABGJRMH-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-4’-fluorobenzophenone is an organic compound with the chemical formula C15H13FO3. It is a solid substance that appears as white to light yellow crystals. This compound is almost insoluble in water but highly soluble in organic solvents. It is stable at room temperature but may decompose under high temperature and light . It has a wide range of applications in organic synthesis, including its use as an intermediate for drugs, dyes, heterocyclic compounds, fluorescent dyes, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxy-4’-fluorobenzophenone can be synthesized through various methods. One common method involves the fluorination of benzophenone, followed by ketonization of the product and finally methanation under appropriate conditions . Another method involves the reaction of 1,3-dimethoxybenzene with a solvent and Lewis acid, followed by the addition of acetonitrile and dry hydrogen chloride gas. The solid material obtained is then hydrolyzed to yield the target product .

Industrial Production Methods

Industrial production methods for 2,4-Dimethoxy-4’-fluorobenzophenone typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The compound is then purified through recrystallization and other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-4’-fluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various substituted benzophenone derivatives.

Scientific Research Applications

2,4-Dimethoxy-4’-fluorobenzophenone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-4’-fluorobenzophenone involves its interaction with molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The specific molecular targets and pathways depend on the context of its use, such as in biological or industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-4’-fluorobenzophenone is unique due to its specific combination of functional groups, including the methoxy and fluorine substituents. This combination imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

7359-15-1

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C15H13FO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3

InChI Key

WWSALMUABGJRMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3-Dimethoxybenzene (5.00 g, 36.2 mmol) and AlCl3 (5.79 g, 1.2 eq.) were dissolved in 360 ml of CH2Cl2 and cooled down to 0° C. 4-Fluoro-benzoyl chloride (4.34 mL, 1.0 eq.) was slowly added via dropping funnel and the mixture allowed to react for another h at ambient temperature. Pouring onto crashed ice, twofold extraction with AcOEt, washing with water and brine, drying over sodium sulfate, and evaporation of the solvents, followed by short flash chromatography (SiO2, hexane/AcOEt 8/2), yielded 7.75 g of the title compound as white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
4.34 mL
Type
reactant
Reaction Step Two

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